2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino carbonyl group, and a nitro group attached to a benzimidazole core
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds of the benzimidazole class are known for their antimicrobial, antifungal, and antiparasitic activities. This particular compound could be explored for similar biological activities.
Medicine
In medicinal chemistry, benzimidazole derivatives are investigated for their potential as therapeutic agents. This compound could be evaluated for its efficacy in treating various diseases, including infections and cancer.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and dyes, due to its stable and reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Nitro Group: Nitration of the benzimidazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Dimethylamino Carbonyl Group: This step involves the reaction of the benzimidazole derivative with dimethylamine and a suitable carbonyl source, such as phosgene or a carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine derivative.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with biological macromolecules, such as proteins and nucleic acids. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can modify biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-1H-benzimidazole
- 2-(3-chlorophenyl)-6-nitro-1H-benzimidazole
- 2-(3-chlorophenyl)-1-{[(methylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole
Uniqueness
Compared to similar compounds, 2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole is unique due to the presence of the dimethylamino carbonyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, potentially leading to improved efficacy in its applications.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-6-nitrobenzimidazol-1-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c1-19(2)16(22)25-20-14-9-12(21(23)24)6-7-13(14)18-15(20)10-4-3-5-11(17)8-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBOLRFPIUKYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.